molecular formula C22H29N3 B11972848 N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B11972848
M. Wt: 335.5 g/mol
InChI Key: YMVYNCROCCQKOP-HAVVHWLPSA-N
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Description

N-[(E)-(4-tert-Butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a Schiff base derivative featuring a piperazine core substituted with a 4-methylphenyl group at the 4-position. The imine group is formed via condensation between a primary amine (piperazin-1-amine) and a carbonyl-containing aromatic aldehyde (4-tert-butylbenzaldehyde). The tert-butyl group at the para position of the benzylidene moiety enhances steric bulk and lipophilicity, which may influence solubility, binding affinity, and thermal stability .

Properties

Molecular Formula

C22H29N3

Molecular Weight

335.5 g/mol

IUPAC Name

(E)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17+

InChI Key

YMVYNCROCCQKOP-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 4-tert-butylbenzaldehyde with 4-(4-methylphenyl)piperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and inferred properties based on the evidence:

Compound Name Substituents (Benzylidene/Piperazine) Key Properties/Applications References
N-[(E)-(4-Methylphenyl)methylene]-4-(1-naphthylmethyl)piperazin-1-amine 4-Methylphenyl (benzylidene); 1-naphthylmethyl Enhanced aromaticity from naphthyl group; potential for π-π stacking in supramolecular chemistry .
N-[(E)-Biphenyl-4-ylmethylene]-4-(2-chlorobenzyl)piperazin-1-amine Biphenyl (benzylidene); 2-chlorobenzyl Chlorine atom introduces electron-withdrawing effects; possible antimicrobial activity .
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl; phenyl Nitro and chloro groups enhance polarity; may serve as a ligand for metal complexes .
(E)-1-(2,3-Dimethoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine 2,3-Dimethoxyphenyl; 2-methoxyphenyl Methoxy groups improve solubility; potential CNS activity due to piperazine backbone .
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine 4-Benzyloxyphenyl; 1-naphthylmethyl Benzyloxy group increases hydrophobicity; applications in nanoparticle synthesis .
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine 4-Nitrophenyl; 4-methylphenyl Nitro group enhances thermal stability; used in crystallography studies .

Key Comparative Insights

Substituent Effects on Stability: The tert-butyl group in the target compound likely improves thermal stability compared to smaller substituents (e.g., methyl or methoxy) due to steric protection of the imine bond .

Biological Activity :

  • Chlorine and nitro substituents (e.g., ) are associated with antimicrobial properties, suggesting that the target compound could be screened for similar activity.
  • Methoxy groups () may enhance blood-brain barrier penetration, a trait relevant to CNS-targeting drugs.

Coordination Chemistry :

  • Analogues with extended aromatic systems (e.g., naphthyl in ) exhibit stronger ligand-to-metal charge transfer, making them suitable for catalytic or photochemical applications.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established Schiff base condensation methods (amine + aldehyde), as seen in .

Biological Activity

N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of a piperazine ring and various aromatic substituents, suggests a diverse range of interactions with biological targets.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C20H26N2\text{C}_{20}\text{H}_{26}\text{N}_2

This structure includes:

  • A piperazine core
  • Two aromatic rings (4-tert-butylphenyl and 4-methylphenyl) contributing to its lipophilicity and potential receptor interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and its interaction with various receptors.

Anticancer Activity

Research indicates that compounds with piperazine moieties often exhibit significant anticancer properties. For instance, studies have shown that similar piperazine derivatives can induce cell death through mechanisms such as necroptosis and apoptosis in various cancer cell lines.

Case Study:
In a study on a related piperazine compound, LQFM018, it was found to bind effectively to aminergic receptors and exhibited antiproliferative effects on K562 leukemic cells, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. The compound under discussion may also exhibit broad-spectrum activity against bacteria and fungi.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget OrganismMIC (μg/mL)
LQFM018E. coli10
LQFM018S. aureus5
LQFM018C. albicans15

These findings suggest that this compound could possess similar antimicrobial efficacy.

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Binding: Piperazine derivatives often interact with neurotransmitter receptors (e.g., serotonin, dopamine), influencing various signaling pathways.
  • Cell Cycle Disruption: Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds can induce oxidative stress in microbial cells, leading to cell death.

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